1-Cyclohexylbutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

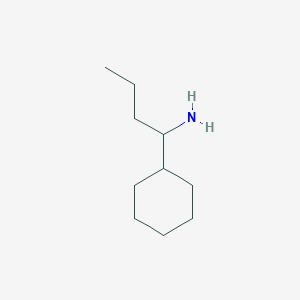

1-Cyclohexylbutan-1-amine is an organic compound belonging to the class of aliphatic amines It features a cyclohexyl group attached to a butan-1-amine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone followed by amination with butylamine. The process conditions, such as temperature, pressure, and catalyst choice, are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexylbutanone or cyclohexylbutanoic acid.

Reduction: Cyclohexylbutane or secondary amines.

Substitution: Various substituted cyclohexylbutan-1-amines.

Applications De Recherche Scientifique

1-Cyclohexylbutan-1-amine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of amine metabolism and enzyme interactions.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Cyclohexylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It may also interact with biological receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Cyclohexylamine: Similar in structure but lacks the butyl group.

Butylamine: Similar in structure but lacks the cyclohexyl group.

Cyclohexylbutanone: An oxidized form of 1-Cyclohexylbutan-1-amine.

Uniqueness: this compound is unique due to the presence of both cyclohexyl and butyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler amines like cyclohexylamine and butylamine.

Activité Biologique

1-Cyclohexylbutan-1-amine, a cyclic amine with the molecular formula C₁₀H₁₈N, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a butanamine backbone. Its structural formula can be represented as follows:

This structure imparts unique physicochemical properties that influence its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Some key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially impacting mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infection control and treatment.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly due to its ability to modulate oxidative stress pathways.

Biological Activity Data Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Receptor Agonism | Modulation of neurotransmitter receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers evaluated its activity against several pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of this compound involved in vitro models of oxidative stress. The compound was found to reduce cell death in neuronal cells exposed to oxidative agents, indicating its potential utility in neurodegenerative disease therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table comparing key characteristics:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl derivative | Antimicrobial, neuroprotective |

| 4-Cyclohexylbutan-1-amine | Similar amine structure | Limited studies; potential for similar activity |

| N-butyl-1-cyclohexylbutan-1-amine | Longer alkyl chain | Potentially different pharmacokinetics |

Propriétés

IUPAC Name |

1-cyclohexylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUVRNYVXYZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.